Ethyl 2-(6-chloropyridin-2-yl)acetate
Description
Significance within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a class of compounds of immense importance in organic synthesis. The presence of a halogen atom on the pyridine ring significantly influences its electronic properties, making it more susceptible to nucleophilic substitution reactions. This enhanced reactivity allows for the introduction of a wide array of functional groups, making halogenated pyridines versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The chlorine atom in Ethyl 2-(6-chloropyridin-2-yl)acetate serves as a reactive handle, enabling chemists to construct more elaborate molecular architectures.
Overview of Ester-Functionalized Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and are fundamental components of many pharmaceutical drugs. When these heterocyclic rings are functionalized with ester groups, their utility is further expanded. The ester moiety can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a pathway to a diverse range of derivatives. Furthermore, the ester group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes. The ethyl ester group in this compound provides a site for further chemical modification, allowing for the fine-tuning of molecular properties in drug discovery and development.
Research Landscape and Knowledge Gaps concerning this compound
The current research landscape for this compound is primarily centered on its role as a chemical intermediate. A review of scientific literature and patents indicates that this compound is frequently used as a starting material or a key building block in multi-step synthetic sequences. Its commercial availability from various chemical suppliers underscores its utility in both academic and industrial research.
Furthermore, while patents often cite the use of this compound as an intermediate, detailed experimental procedures and the characterization of the final products are not always exhaustively described. There is a notable lack of in-depth research articles that begin with this compound and thoroughly explore its reactivity and the biological activities of its derivatives. This suggests that while the compound is a valuable tool in synthesis, its full potential and the properties of the molecules that can be derived from it remain an area ripe for further investigation. Future research could focus on developing efficient and scalable syntheses of this compound and on systematically exploring its utility in the creation of novel bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNIIEKVHWJFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174666-22-9 | |
| Record name | Ethyl 2-(6-chloropyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 6 Chloropyridin 2 Yl Acetate and Its Derivatives
Direct Esterification Approaches to Pyridine-2-acetic Acid Esters
Direct esterification of the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, represents a fundamental and straightforward method for the synthesis of ethyl 2-(6-chloropyridin-2-yl)acetate. This acid-catalyzed reaction involves the condensation of the carboxylic acid with ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ester and water.
The general mechanism for Fischer-Speier esterification, as it is known, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product.
While effective, this method can be limited by the need for harsh acidic conditions, which may not be compatible with sensitive functional groups on more complex pyridine (B92270) derivatives. To circumvent this, milder esterification methods have been developed. For instance, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for the esterification to proceed under neutral and mild conditions. This approach, known as the Steglich esterification, is particularly useful for substrates that are sensitive to strong acids. In this method, the carboxylic acid is activated by the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester.
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Inexpensive reagents, simple procedure | Harsh conditions, potential for side reactions |
| Steglich Esterification | DCC or EDC, DMAP | Room temperature, inert solvent | Mild conditions, high yields | Use of expensive reagents, formation of urea byproduct |
Nucleophilic Substitution Reactions in Chloropyridine Systems
Nucleophilic substitution reactions on chloropyridine systems provide another viable route to this compound. In this approach, the chlorine atom on the pyridine ring is displaced by a suitable nucleophile. A common strategy involves the reaction of a di-substituted pyridine, such as 2,6-dichloropyridine, with a carbon nucleophile that can be subsequently converted to the desired ester functionality.
One such method utilizes the enolate of an acetate (B1210297) equivalent, such as ethyl acetoacetate. The reaction of 2,6-dichloropyridine with the sodium salt of ethyl acetoacetate can lead to the formation of a β-keto ester intermediate. This reaction is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom activates the C-2 position towards nucleophilic attack. The resulting intermediate can then undergo deacetylation and decarboxylation to yield the desired this compound.
The success of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Strong bases are required to generate the enolate, and aprotic polar solvents are typically employed to facilitate the substitution reaction.
| Substrate | Nucleophile | Key Intermediate | Subsequent Steps |
| 2,6-Dichloropyridine | Sodium salt of ethyl acetoacetate | Ethyl 2-(6-chloropyridin-2-yl)-3-oxobutanoate | Deacetylation, Decarboxylation |
Acylation-Based Synthetic Routes to 2-Substituted Pyridine Esters
Acylation-based synthetic strategies offer an alternative pathway to pyridine-2-acetic acid esters. These methods typically involve the introduction of an acyl group onto the pyridine ring, which is then further manipulated to form the desired ester.
One potential route starts with a 2-picoline derivative, such as 6-chloro-2-picoline. Deprotonation of the methyl group with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic carbanion. This carbanion can then be acylated with an appropriate electrophile, for example, ethyl chloroformate, to introduce the ester functionality directly. However, controlling the reactivity and preventing side reactions can be challenging.
A more controlled approach involves a multi-step sequence. The 6-chloro-2-picoline can be oxidized to 6-chloropyridine-2-carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate. The resulting carboxylic acid can then be converted to its more reactive acid chloride derivative by treatment with thionyl chloride or oxalyl chloride. Finally, reaction of the acid chloride with ethanol affords the desired this compound. This method provides a reliable and high-yielding route to the target compound.
A variation of this approach is the Yamaguchi esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a tertiary amine base, followed by the addition of DMAP. This method is known for its high yields and tolerance of sterically hindered substrates.
Advanced Catalytic Methods for Pyridine Functionalization
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful and versatile tool for the functionalization of halogenated pyridines, including the synthesis of this compound and its derivatives.
Suzuki Coupling Reactions in the Synthesis of Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to the functionalization of pyridine rings.
For the synthesis of this compound, a Suzuki coupling approach could involve the reaction of a 2-halopyridine derivative with a suitable organoboron reagent. For instance, 2-bromo-6-chloropyridine could be coupled with a boron-containing acetate equivalent, such as the pinacol ester of borylacetic acid, in the presence of a palladium catalyst and a base. Alternatively, a 6-chloropyridine-2-boronic acid or its ester could be coupled with an ethyl haloacetate. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for the specific substrates.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Bromo-6-chloropyridine | Pinacol ester of borylacetic acid | Pd catalyst, base | This compound |
| 6-Chloropyridine-2-boronic acid ester | Ethyl bromoacetate | Pd catalyst, base | This compound |
Other Cross-Coupling Strategies for Halogenated Pyridines
Besides the Suzuki coupling, several other cross-coupling reactions can be employed for the synthesis of functionalized pyridines.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. A potential route to the target compound could involve the Sonogashira coupling of 2-bromo-6-chloropyridine with a protected acetylene derivative. The resulting alkyne could then be hydrated and oxidized to the corresponding carboxylic acid, followed by esterification.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. It could be envisioned that 2-bromo-6-chloropyridine could be coupled with ethyl acrylate in the presence of a palladium catalyst and a base. Subsequent reduction of the double bond would yield the desired product.
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed cross-coupling can be used to form C-C bonds. For example, the reaction of an aryl halide with the enolate of an ester can be achieved under Buchwald-Hartwig conditions. Thus, 2-bromo-6-chloropyridine could potentially be coupled with the enolate of ethyl acetate to form the target compound.
One-Pot Synthesis Techniques for Chloropyridine Esters
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. Several one-pot methodologies have been developed for the synthesis of substituted pyridines.
A plausible one-pot approach for the synthesis of this compound could involve a modified Hantzsch pyridine synthesis or a similar multi-component reaction. For example, a reaction involving an enamine, an α,β-unsaturated carbonyl compound, and a source of the chloropyridine ring could be designed. However, controlling the regioselectivity and achieving good yields in such multi-component reactions can be challenging and requires careful optimization of the reaction conditions.
Purification and Isolation Strategies in this compound Synthesis
The successful synthesis of this compound is critically dependent on the methodologies employed for its purification and isolation. These strategies are designed to separate the target compound from the crude reaction mixture, which may contain unreacted starting materials, reagents, and various byproducts. The choice of purification technique is dictated by the physical and chemical properties of this compound and the impurities present. Common strategies include extractive workup, column chromatography, and recrystallization.
Extractive Workup
Following the completion of the synthesis reaction, an initial purification is typically performed using liquid-liquid extraction. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous phase and an organic solvent.
For the isolation of this compound, the reaction mixture is often diluted with an organic solvent such as ethyl acetate. This organic layer is then washed sequentially with aqueous solutions to remove specific types of impurities.
Aqueous Acid Wash: A wash with a dilute acid, such as hydrochloric acid, can be used to remove any basic impurities.
Aqueous Base Wash: Conversely, washing with a dilute basic solution, like sodium bicarbonate or sodium carbonate, is effective for removing acidic byproducts or unreacted acidic starting materials.
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is employed to reduce the amount of water dissolved in the organic layer, facilitating the subsequent drying step.
After the washing steps, the organic layer containing the desired product is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water. The drying agent is then removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude this compound.
Table 1: Representative Extractive Workup Protocol
| Step | Reagent/Solvent | Purpose |
| 1. Dilution | Ethyl Acetate | Dissolves the crude product and allows for washing. |
| 2. Acid Wash | 1M Hydrochloric Acid | Removes basic impurities. |
| 3. Base Wash | Saturated Sodium Bicarbonate | Removes acidic impurities. |
| 4. Brine Wash | Saturated Sodium Chloride | Reduces the water content in the organic layer. |
| 5. Drying | Anhydrous Sodium Sulfate | Removes residual water from the organic solvent. |
| 6. Evaporation | Rotary Evaporator | Removes the organic solvent to yield the crude product. |
Column Chromatography
For a higher degree of purification, column chromatography is a widely utilized and effective technique. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, as a mobile phase is passed through it.
In the purification of this compound, the crude product obtained from the extractive workup is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A solvent system, or eluent, is then passed through the column. The polarity of the eluent is a critical parameter; a less polar eluent will cause less polar compounds to travel down the column more quickly, while more polar compounds will be retained on the silica gel for longer.
For compounds like this compound, a common eluent system is a mixture of a non-polar solvent, such as hexanes or heptane, and a more polar solvent, like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. Fractions are collected as the eluent exits the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound.
Table 2: Illustrative Column Chromatography Parameters
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) |
| Loading Technique | Wet loading in a minimal amount of eluent |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
| Outcome | Isolation of this compound with >98% purity |
Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind recrystallization is that the solubility of a compound in a solvent generally increases with temperature.
To purify this compound by recrystallization, the crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, ideally remain dissolved in the solvent or are excluded from the crystal lattice of the purified compound.
The choice of solvent is crucial for successful recrystallization. For ester-containing compounds like this compound, suitable solvents or solvent systems might include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water. The process involves dissolving the crude product in the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.
Table 3: Potential Recrystallization Solvent Systems
| Solvent/Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures for many esters. |
| Isopropanol | Similar properties to ethanol, can offer different solubility profiles. |
| Ethyl Acetate/Hexanes | A polar/non-polar mixture where solubility can be finely tuned. |
| Acetone/Water | A polar protic/aprotic mixture suitable for moderately polar compounds. |
Reactivity and Mechanistic Studies of Ethyl 2 6 Chloropyridin 2 Yl Acetate
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring System
The pyridine ring in ethyl 2-(6-chloropyridin-2-yl)acetate is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further amplified by the electron-withdrawing chloro substituent, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.com The reaction is generally facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. nih.gov
Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. For instance, the reaction of this compound with an amine would be expected to yield the corresponding 6-aminopyridine derivative. These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com
| Reaction Type | Reagents | Product | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Amine (R-NH2) | Ethyl 2-(6-aminopyridin-2-yl)acetate | The chlorine atom is replaced by the amino group. |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxide (R-O⁻) | Ethyl 2-(6-alkoxypyridin-2-yl)acetate | The chlorine atom is substituted by an alkoxy group. |
| Nucleophilic Aromatic Substitution (SNAr) | Thiolate (R-S⁻) | Ethyl 2-(6-(alkylthio)pyridin-2-yl)acetate | The chlorine atom is replaced by an alkylthio group. |
Reactions Involving the Ester Moiety: Hydrolysis and Transesterification
The ethyl acetate (B1210297) group at the 2-position of the pyridine ring can undergo reactions typical of carboxylic acid esters. The most common of these are hydrolysis and transesterification.
Hydrolysis involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, and ethanol. Basic hydrolysis, also known as saponification, is an irreversible process that proceeds via nucleophilic acyl substitution.
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would result in the formation of mthis compound and ethanol. nih.gov The reaction is an equilibrium process, and reaction conditions can be manipulated to favor the desired product. nih.gov
| Reaction Type | Reagents | Product | Conditions |
| Hydrolysis (acid-catalyzed) | H₂O, H⁺ | 2-(6-chloropyridin-2-yl)acetic acid + Ethanol | Acidic |
| Hydrolysis (base-catalyzed) | H₂O, OH⁻ | 2-(6-chloropyridin-2-yl)acetate salt + Ethanol | Basic |
| Transesterification | R-OH, Catalyst | Mthis compound + Ethanol | Acid or Base catalyst |
Electrophilic Reactions of the Pyridine Nucleus
In contrast to its susceptibility to nucleophilic attack, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. This deactivating effect is further intensified by the presence of the electron-withdrawing chlorine atom. researchgate.net
Electrophilic substitution on the pyridine ring, when it does occur, typically requires harsh reaction conditions and proceeds at a much slower rate compared to benzene. The substitution, if forced, is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.
Role of the Chlorine Substituent in Directing Reactivity and Regioselectivity
The chlorine atom at the 6-position plays a crucial role in determining the reactivity and regioselectivity of this compound. As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect deactivates the pyridine ring towards electrophilic attack but, more importantly, activates it for nucleophilic aromatic substitution. researchgate.net
The chlorine atom's position at C-6 directs incoming nucleophiles to attack this position, leading to its displacement. This regioselectivity is a key feature in the synthetic utility of this compound. Furthermore, the presence of the chlorine atom can influence the acidity of the methylene (B1212753) protons of the acetate side chain, potentially facilitating their deprotonation and subsequent reactions at this position.
Cascade Reactions and Annulation Processes Utilizing Chloropyridine Precursors
Chloropyridine derivatives, such as this compound, are valuable precursors in cascade and annulation reactions for the synthesis of more complex fused heterocyclic systems. rsc.orgnih.gov20.210.105researchgate.net These reactions often involve a sequence of intramolecular events, such as cyclizations and rearrangements, that can rapidly build molecular complexity from simple starting materials.
For example, a chloropyridine precursor can undergo an initial nucleophilic substitution, followed by an intramolecular cyclization involving another functional group within the molecule. This strategy has been employed in the synthesis of various nitrogen-containing polycyclic compounds, which are of significant interest in medicinal chemistry. nih.gov The reactivity of both the chloropyridine core and the side chain can be harnessed in a concerted or stepwise manner to construct elaborate molecular architectures. nih.gov
N-Pyridinylation of Amides Mediated by Activated Halopyridines
Activated halopyridines, including this compound, can serve as reagents for the N-pyridinylation of amides. This reaction involves the formation of a new nitrogen-carbon bond between the amide nitrogen and the pyridine ring. nih.gov The process is typically mediated by electrophilic activation of the amide, for example, with trifluoromethanesulfonic anhydride, in the presence of the halopyridine. nih.gov
The mechanism is thought to involve the formation of a highly reactive intermediate that is then intercepted by the pyridine nitrogen, leading to the N-pyridinyl amide product. This transformation provides a direct route to a class of compounds that can exhibit interesting biological activities and serve as ligands in coordination chemistry.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
For the ethyl group, the ¹H NMR spectrum would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The chemical shifts of these protons are influenced by the electronegative oxygen atom of the ester group. pressbooks.pubmsu.edu The methylene protons of the acetate (B1210297) group directly attached to the pyridine (B92270) ring would appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and carbonyl group. The protons on the pyridine ring itself would exhibit characteristic shifts and coupling patterns based on their positions relative to the nitrogen atom and the chlorine substituent. savemyexams.com
In the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom in the molecule. huji.ac.ilnih.gov The carbonyl carbon of the ester group typically appears in the downfield region (around 160-185 ppm). chemguide.co.uk The carbons of the ethyl group and the methylene bridge would be found in the aliphatic region of the spectrum, while the carbons of the chloropyridine ring would resonate in the aromatic region, with their specific shifts dictated by the positions of the nitrogen and chlorine atoms. chemguide.co.uk
Table 1: Predicted ¹H NMR Data for Ethyl 2-(6-chloropyridin-2-yl)acetate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | ~1.2 | Triplet |
| Ethyl CH₂ | ~4.1 | Quartet |
| Acetate CH₂ | ~3.8 | Singlet |
| Pyridine H-3 | ~7.3 | Doublet |
| Pyridine H-4 | ~7.7 | Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~170 |
| Pyridine C-2 | ~158 |
| Pyridine C-6 | ~150 |
| Pyridine C-4 | ~139 |
| Pyridine C-3 | ~124 |
| Pyridine C-5 | ~120 |
| Ethyl O-CH₂ | ~61 |
| Acetate CH₂ | ~45 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govshimadzu.com The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the saturated ester group. nih.gov The C-O single bond stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ range. nih.gov
Vibrations associated with the chloropyridine ring are also expected. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring would produce bands in the 1400-1600 cm⁻¹ region. nih.gov The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (Ester) | 1735 - 1750 |
| C-O (Ester) | 1000 - 1300 |
| Aromatic C-H | > 3000 |
| Aromatic C=C, C=N | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.commt.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The chloropyridine ring is the primary chromophore in the molecule. Aromatic systems typically exhibit strong absorption bands in the UV region. The presence of the chlorine atom and the ester group can influence the position and intensity of these absorption maxima (λ_max). It is anticipated that the π→π* transitions of the pyridine ring will result in significant absorption in the 200-300 nm range. The n→π* transition of the carbonyl group in the ester is also possible, though it is often weaker and may be obscured by the stronger π→π* absorptions.
X-ray Diffraction Studies: Single Crystal and Powder Analysis
X-ray diffraction techniques are powerful tools for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction, if a suitable crystal can be grown, would provide the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the physical properties of the solid.
High-Resolution X-ray Diffraction (HRXRD) is a technique used to analyze the crystalline quality of materials. For a crystalline sample of this compound, HRXRD could be used to assess its crystalline perfection, including the presence of any defects, strain, or variations in lattice parameters. This information is crucial for understanding the material's properties and for applications where a high degree of crystallinity is required. Powder X-ray diffraction (PXRD) would be useful for phase identification and for obtaining structural information if single crystals are not available. The resulting diffraction pattern serves as a unique fingerprint of the crystalline solid.
Computational Chemistry and Theoretical Investigations of Ethyl 2 6 Chloropyridin 2 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and stability of molecules like ethyl 2-(6-chloropyridin-2-yl)acetate. By utilizing functionals such as B3LYP with a suitable basis set, researchers can optimize the molecular geometry and predict its stability. Quantum chemical analyses based on DFT can depict the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger energy gap generally suggests higher stability and lower chemical reactivity. researchgate.net These calculations are fundamental in understanding the molecule's behavior at a quantum mechanical level.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. The HOMO and LUMO are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant descriptor of chemical reactivity and stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.com
Table 1: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |
Note: Data is illustrative and would be populated from specific DFT calculations.
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution, with different colors indicating varying electrostatic potential. chemrxiv.orgnih.gov Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack. chemrxiv.orgnih.gov This analysis is instrumental in understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. chemrxiv.org
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Correlation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of this compound. rsc.orgsemanticscholar.orgresearchgate.net By simulating the electronic absorption spectra, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. materialsciencejournal.org This allows for a direct comparison with experimental UV-Vis spectra, providing a deeper understanding of the molecule's photophysical properties. materialsciencejournal.orgarxiv.org Furthermore, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π*, and provide insights into the changes in molecular geometry and dipole moment upon electronic excitation. researchgate.net
Table 2: Illustrative TD-DFT Data
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.50 | 354 | 0.15 | HOMO -> LUMO |
| S2 | 4.10 | 302 | 0.08 | HOMO-1 -> LUMO |
| S3 | 4.50 | 275 | 0.25 | HOMO -> LUMO+1 |
Note: This table presents hypothetical data for illustrative purposes.
Non-Covalent Interactions and Supramolecular Assembly Prediction
The study of non-covalent interactions is essential for understanding how molecules of this compound might self-assemble into larger supramolecular structures. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystalline state. researchgate.net This analysis helps to identify the types and relative importance of different interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. researchgate.net Understanding these interactions is crucial for predicting the material's properties and for the design of new materials with specific functionalities.
Theoretical Exploration of Nonlinear Optical (NLO) Properties
Theoretical calculations can be used to explore the nonlinear optical (NLO) properties of this compound. NLO materials are of great interest for applications in photonics and optoelectronics. bohrium.comnih.govresearchgate.net Computational methods can predict key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govresearchgate.net Molecules with large β values have the potential to be used in technologies like frequency doubling and optical switching. bohrium.com The presence of a π-conjugated system and donor-acceptor groups within the molecule can enhance its NLO properties. nih.gov
Synthetic Utility and Emerging Applications in Advanced Materials and Organic Synthesis
Precursor Chemistry for Complex Heterocyclic Systems
The structural framework of Ethyl 2-(6-chloropyridin-2-yl)acetate serves as an excellent starting point for the synthesis of intricate heterocyclic systems. The presence of the reactive chlorosubstituent and the ester moiety allows for a variety of chemical transformations, leading to the formation of fused ring systems and other complex architectures.
One notable application is in the synthesis of indolizine derivatives . The 2-(pyridin-2-yl)acetate moiety is a well-established precursor for indolizine synthesis through various cyclization strategies. organic-chemistry.orgjbclinpharm.org For instance, iodine-mediated oxidative cyclization reactions between 2-(pyridin-2-yl)acetate derivatives and different alkynes provide a regio- and chemoselective route to substituted indolizines. organic-chemistry.org Similarly, copper-catalyzed oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins offers a direct and efficient pathway to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org While these examples utilize the general 2-(pyridin-2-yl)acetate scaffold, the 6-chloro substituent on the target compound offers an additional handle for further functionalization or can influence the electronic properties of the resulting indolizine system. The unexpected formation of an indolizine derivative during the preparation of ethyl (2-thioxopyridin-1-yl)acetate from a 2-bromopyridinium salt highlights the inherent propensity of these systems to undergo cyclization to form the indolizine core. msu.ru
Another significant class of complex heterocycles accessible from pyridine-based precursors are pyridopyrimidines . These fused heterocyclic systems are of considerable interest due to their diverse biological activities. The synthesis of pyridopyrimidines often involves the reaction of 2-aminopyridines with various reagents. uzhnu.edu.ua this compound, through transformation of its chloro and ester groups into suitable functionalities, can be envisioned as a precursor to the requisite pyridine (B92270) building blocks for the construction of the pyridopyrimidine scaffold. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrosis activity, demonstrating the potential of this class of compounds in medicinal chemistry. nih.gov
Building Block in the Synthesis of Functionalized Pyridine Scaffolds
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.com Consequently, methods for the synthesis of functionalized pyridines are of paramount importance. This compound serves as a valuable building block in this regard, offering multiple sites for chemical modification.
A primary strategy for modifying the pyridine core is through C-H functionalization . nih.gov This modern synthetic approach allows for the direct introduction of new substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. While the electron-deficient nature of the pyridine ring can make C-H activation challenging, various catalytic systems have been developed to overcome this hurdle. The chloro- and acetate-substituted pyridine core of this compound can be subjected to these C-H functionalization reactions to introduce additional complexity and tailor the properties of the resulting molecule.
Furthermore, the existing chloro and ester functionalities on this compound provide classical avenues for derivatization. The chlorine atom can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups. These transformations allow for the introduction of a wide range of substituents, leading to a diverse library of functionalized pyridine scaffolds for various applications.
Applications in the Synthesis of Agrochemical and Pharmaceutical Intermediates
The versatility of this compound as a building block extends to its use in the synthesis of intermediates for the agrochemical and pharmaceutical industries. The functionalized pyridine scaffolds derived from this compound are often key components of biologically active molecules.
Design and Synthesis of Nicotinic Acid Anilide Herbicides
A significant application of chloropyridine derivatives lies in the synthesis of herbicides. Specifically, 2-chloropyridine-3-carboxylic acid esters are crucial intermediates in the production of nicotinic acid anilide herbicides. googleapis.comgoogle.com Nicotinic acid and its derivatives are known to play important roles in various biological processes and have been widely used in the design of agrochemicals. mdpi.com For example, a series of novel N-(aryloxy)-2-chloronicotinamides derived from nicotinic acid have been designed and synthesized, with some exhibiting excellent herbicidal activity. usda.gov
The synthesis of these herbicidal compounds often involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride to produce the 2-chloropyridine 3-carboxylic acid ester core. google.com this compound, being a substituted chloropyridine ester, represents a valuable precursor that can be chemically modified to generate the necessary nicotinic acid derivatives for the synthesis of these potent herbicides. The presence of the chloro-substituent is a key feature that is often retained in the final active molecule or serves as a handle for further synthetic manipulations.
Beyond herbicides, the pyridine moiety is a common feature in a wide range of agrochemicals, and the synthetic flexibility of this compound makes it a valuable intermediate for the development of new crop protection agents.
Development of Optoelectronic Materials Based on Halogenated Pyridine Esters
The field of organic electronics has seen rapid advancements, with organic light-emitting diodes (OLEDs) being a prominent example. The performance of these devices is heavily reliant on the properties of the organic materials used. Halogenated organic compounds, including those containing pyridine moieties, have garnered significant interest for their potential in optoelectronic applications. nih.govresearchgate.net
The introduction of halogen atoms, such as chlorine, into the molecular structure of organic materials can significantly influence their electronic properties, including their charge carrier mobility. nih.gov Pyridine-based materials are often employed as electron transport materials in OLEDs due to the electron-deficient nature of the pyridine ring. nih.gov
This compound, as a halogenated pyridine ester, represents a foundational building block for the synthesis of more complex organic molecules for use in OLEDs. The combination of the electron-withdrawing chlorine atom and the pyridine ring can be exploited to fine-tune the energy levels (HOMO/LUMO) of the resulting materials, which is crucial for efficient charge injection and transport in OLED devices. Researchers have developed pyrene-pyridine based hole-transporting materials where the pyridine unit is functionalized, and the introduction of halogen atoms has been shown to improve device performance. nih.gov This highlights the potential of using this compound as a starting point for the rational design and synthesis of novel materials for next-generation displays and lighting.
Role in Catalysis and Ligand Design
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a valuable component in the design of ligands for catalysis. The electronic and steric properties of the pyridine ring can be readily modified by the substituents, allowing for the fine-tuning of the catalytic activity of the resulting metal complexes.
Palladium(II) complexes with pyridine ligands have been shown to be effective catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org The catalytic activity of these complexes can be influenced by the electronic properties of the substituents on the pyridine ring. acs.org By derivatizing this compound, ligands with specific electronic characteristics can be synthesized to optimize the performance of palladium catalysts.
Furthermore, pyridine-based ligands are extensively used in the synthesis of a wide range of metal complexes with diverse applications. For instance, ruthenium complexes with pyridine-alkoxide ligands have been synthesized and shown to be active in the catalytic oxidation of alcohols. The modular nature of these ligands, which can be derived from precursors like this compound, allows for the systematic investigation of structure-activity relationships.
Formation of Supramolecular Assemblies and Co-crystals
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has become a powerful tool in materials science and pharmaceutical development. The formation of well-defined supramolecular assemblies and co-crystals can significantly alter the physicochemical properties of organic compounds.
The pyridine nitrogen of this compound is a hydrogen bond acceptor, making it an ideal candidate for co-crystallization with hydrogen bond donors, such as carboxylic acids. The interaction between a carboxylic acid and a pyridine derivative often leads to the formation of a robust and predictable supramolecular heterosynthon. rsc.org This predictable interaction is a cornerstone of co-crystal engineering.
Conclusion and Future Research Directions
Summary of Key Methodological Advances and Mechanistic Insights
The synthesis of pyridylacetic acid derivatives, including Ethyl 2-(6-chloropyridin-2-yl)acetate, has been significantly advanced through the development of sophisticated catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, represent a cornerstone in forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the acetate (B1210297) moiety. lookchem.comresearchgate.net These methods offer high efficiency and functional group tolerance, which are critical for the synthesis of complex molecules.
Mechanistic studies have shed light on the intricacies of these transformations. For example, the reactivity of chloropyridines in nucleophilic aromatic substitution (SNAr) reactions is well-documented. The electron-deficient nature of the pyridine ring, accentuated by the chloro substituent, facilitates attack by nucleophiles. researchgate.netstackexchange.comepfl.ch The understanding of reaction intermediates, such as Meisenheimer complexes, and the influence of substituents on reaction rates provide a predictive framework for designing new synthetic routes. researchgate.net
A notable advance is the three-component synthesis of pyridylacetic acid derivatives, which leverages the dual reactivity of Meldrum's acid derivatives. lookchem.com This approach, involving initial nucleophilic substitution on an activated pyridine-N-oxide followed by electrophilic ring-opening and decarboxylation, exemplifies the trend towards more convergent and atom-economical synthetic strategies. lookchem.com
Prospective Research Avenues for Enhanced Synthesis and Reactivity
While significant progress has been made, the quest for more efficient, sustainable, and versatile synthetic methods continues. Future research should focus on several key areas:
Development of Novel Catalytic Systems: The exploration of catalysts based on earth-abundant and non-toxic metals is a paramount goal. Iron, copper, and nickel catalysis, for example, offer promising alternatives to palladium-based systems for cross-coupling reactions. chemrxiv.org
C-H Bond Functionalization: Direct functionalization of the pyridine C-H bonds represents the most atom-economical approach to introduce the acetate side chain. uni-muenster.de Developing selective C-H activation methodologies would bypass the need for pre-functionalized starting materials like chloropyridines.
Flow Chemistry and Automation: The implementation of continuous flow technologies can offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability. Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly screening various starting materials and reaction conditions.
Exploring Novel Reactivity: A deeper investigation into the reactivity of the active methylene (B1212753) group in this compound could unveil new synthetic possibilities. sigmaaldrich.com For instance, developing conditions for selective mono- or di-alkylation, or its participation in condensation reactions, would expand its utility as a synthetic intermediate.
Potential for Novel Applications in Functional Materials and Complex Molecular Design
The unique electronic properties and coordination capabilities of the pyridine nucleus make its derivatives, such as this compound, attractive candidates for applications beyond pharmaceuticals.
Functional Materials: Pyridine-functionalized materials are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. acs.org The ability of the pyridine nitrogen to coordinate with metal ions also makes these compounds suitable for the development of sensors and catalytic materials. acs.org The synthesis of pyridine-functionalized mesoporous carbons through the cyclotrimerization of diethynylpyridines showcases an innovative approach to creating structured materials. acs.org
Supramolecular Chemistry: The pyridine moiety is a key component in the design of macrocycles and other supramolecular architectures due to its ability to participate in hydrogen bonding and metal coordination. nih.govrsc.org this compound could serve as a precursor to more elaborate ligands for the construction of complex, self-assembled systems with tailored properties.
Complex Molecular Design: As a versatile building block, this compound can be incorporated into the synthesis of intricate natural products and other complex molecular targets. Its functional handles—the chloro group and the ester—allow for sequential and orthogonal chemical modifications, enabling the construction of highly substituted and stereochemically rich molecules. The development of new synthetic methods will undoubtedly unlock its full potential in this arena. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(6-chloropyridin-2-yl)acetate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification of pyridine derivatives. For example, reactions involving 6-chloropyridin-2-yl precursors with ethyl acetoacetate under basic conditions (e.g., K₂CO₃ in DMF) are common. Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like hydrolysis intermediates .
- Key Tools : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (199.63 g/mol) and detect fragmentation patterns .
- Chromatography : Use GC-MS or HPLC with UV detection (λ = 254 nm) for purity assessment .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, which degrade the ester moiety .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Analysis : The 6-chloro group on pyridine activates the adjacent position for nucleophilic attack due to electron-withdrawing effects. Density Functional Theory (DFT) calculations can map charge distribution and transition states. Kinetic studies (e.g., variable-temperature NMR) reveal activation energy barriers .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?
- Protocol :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Rigaku XtaLAB systems) .
- Refinement : Apply SHELX software for structure solution and refinement. Validate with R-factor (<0.05) and electron density maps .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess bond angles and torsional strain .
Q. What computational models predict the compound’s behavior in catalytic systems?
- Approach :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water mixtures) to study solubility and aggregation.
- Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How do substituents on the pyridine ring influence biological activity?
- SAR Strategy : Compare analogs (e.g., methyl, amino, or nitro derivatives) via in vitro assays. For instance, replacing the 6-chloro group with a methyl group reduces electrophilicity, altering bioactivity .
Q. How should researchers address contradictions in reported reactivity or spectral data?
- Resolution :
- Cross-Validation : Combine NMR, X-ray, and computational data to resolve discrepancies (e.g., unexpected ester hydrolysis products).
- Reproducibility : Standardize reaction conditions (solvent, catalyst) across labs. Reference databases like PubChem for spectral benchmarking .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 199.63 g/mol | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Key NMR Shifts (¹H) | δ 7.5–8.5 (pyridine), δ 4.2 (CH₂) | |
| Optimal Reaction Solvent | DMF or THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
